molecular formula C11H16N2OS B1493733 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1044770-29-7

6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1493733
M. Wt: 224.32 g/mol
InChI Key: JJKMEYSSALBWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, also known as CHMP, is a heterocyclic compound belonging to the pyrimidine family. It is a naturally occurring compound found in some plants and is a component of many drugs and pharmaceuticals. CHMP has been studied extensively over the past few decades due to its potential to act as a novel therapeutic agent.

Scientific Research Applications

Supramolecular Chemistry

6-Methyl-2-butylureidopyrimidone, a compound structurally related to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, demonstrates strong dimerization properties via hydrogen bonding. This is significant in the study of supramolecular chemistry, particularly in the development of complex molecular structures (Beijer et al., 1998).

Drug Discovery

Pyrimidinyl compounds, similar to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, are explored for their potential as inhibitors in drug discovery. For instance, 5-pyrimidinyl-2-aminothiazoles have been studied for their selective inhibition of cyclin-dependent kinases, a key target in cancer therapy (Shimamura et al., 2006).

Antiviral Research

Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, structurally related to 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized and tested as inhibitors against HIV-1, demonstrating the potential of such compounds in antiviral research (Mai et al., 1997).

Antimicrobial Agents

Novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are related to the pyrimidin-4(3H)-one structure, show promising antibacterial and antifungal activities. This highlights the role of pyrimidine derivatives in the development of new antimicrobial agents (Srinivas et al., 2008).

Surface Coating Applications

Pyrimidine derivatives have been incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects. This application suggests the potential of these compounds in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2015).

Nanocatalyst Research

In a study on the synthesis of novel pyrido[2,3-d]pyrimidines, 6-amino-2-(methylthio)pyrimidin-4(3H)-one was used in a solvent-free condition with a nanocatalyst, demonstrating its application in green chemistry and nanocatalyst research (Mohsenimehr et al., 2014).

Cancer Therapeutics

Pyrimidine derivatives have been studied for their selective inhibition of cyclin-dependent kinases, crucial in the development of novel cancer therapies (Toogood et al., 2005).

RNA Monitoring

Pyrrolo-C, a fluorescent probe for RNA structure and dynamics, is a pyrimidine derivative. It serves as an effective tool for studying RNA, highlighting the significance of pyrimidine compounds in biochemical research (Tinsley & Walter, 2006).

DNA Repair Mechanisms

Research on DNA photolyase, involved in repairing UV-induced DNA damage, emphasizes the importance of pyrimidine dimers in understanding DNA repair mechanisms (Sancar, 1994).

Cognitive Disorders

Certain pyrimidine derivatives have been explored for their potential in treating cognitive disorders, demonstrating the broad scope of applications for these compounds in neuropharmacology (Verhoest et al., 2012).

Synthetic Chemistry

Studies on the O-alkylation of pyrimidine derivatives using various methods highlight the versatility of pyrimidines in synthetic chemistry, contributing to the development of new compounds (Mittersteiner et al., 2022).

Antifungal Agents

Novel pyrido[4,3‐d]pyrimidin‐4(3H)‐ones have shown moderate antifungal activity, illustrating the potential of pyrimidine derivatives in developing new antifungal agents (Ren et al., 2014).

Viral and Tumor Cell Inhibition

Pyrazolo[3,4-d]pyrimidine ribonucleosides, related to pyrimidine derivatives, have been tested for their activity against viruses and tumor cells, indicating their potential in antiviral and anticancer research (Petrie et al., 1985).

Microwave-Assisted Synthesis

The synthesis of thiazolopyrimidinones under microwave irradiation demonstrates the application of pyrimidine derivatives in innovative synthetic methodologies (Djekou et al., 2006).

Nonlinear Optical Properties

Thiopyrimidine derivatives have been explored for their nonlinear optical properties, highlighting the significance of pyrimidine compounds in optoelectronic applications (Hussain et al., 2020).

Corrosion Inhibition

Studies on pyrimidine derivatives as corrosion inhibitors for mild steel in acidic solutions demonstrate the industrial applications of these compounds (Hou et al., 2019).

Novel Pyrimidines Synthesis

Research on novel pyrimido[4,5-d]pyrimidine derivatives showcases the synthetic potential and diversity of pyrimidines in creating new chemical entities (Prajapati & Thakur, 2005).

properties

IUPAC Name

4-cyclohexyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMEYSSALBWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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